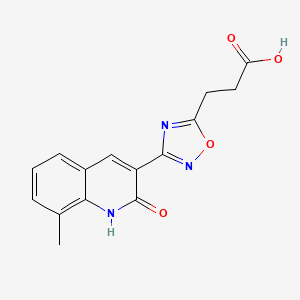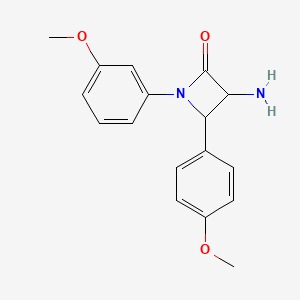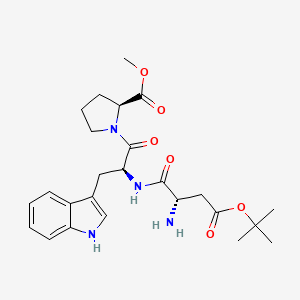
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a bromine atom at the 6-position, an amino group at the 2-position, and a cyclopropylmethyl group at the 3-position, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-bromoquinazoline and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 2-amino-6-bromoquinazoline undergoes a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the cyclopropylmethyl group at the 3-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom at the 6-position.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-(cyclopropylmethyl)quinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives.
科学的研究の応用
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-Amino-6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
2-Amino-6-methyl-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position in 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
特性
分子式 |
C12H12BrN3O |
|---|---|
分子量 |
294.15 g/mol |
IUPAC名 |
2-amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c13-8-3-4-10-9(5-8)11(17)16(12(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15) |
InChIキー |
FCNCZVIBPHHXHE-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)







![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)
